molecular formula C16H26N4O3 B7570849 1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea

1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea

Cat. No. B7570849
M. Wt: 322.40 g/mol
InChI Key: VJYUAYLVWWDSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as EPPU and has a molecular formula of C18H28N4O4.

Mechanism of Action

EPPU acts as an inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, EPPU increases the levels of cAMP and cGMP, which leads to increased signaling in the brain. This increased signaling has been linked to the therapeutic effects of EPPU in neurological disorders.
Biochemical and Physiological Effects:
EPPU has been found to have several biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP in the brain, which leads to increased signaling. This increased signaling has been linked to improved cognitive function, decreased inflammation, and decreased tumor growth. EPPU has also been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of EPPU is its low toxicity profile, which makes it safe for use in lab experiments. EPPU is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of EPPU is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on EPPU. One area of interest is the development of EPPU-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of EPPU in the development of new materials with unique properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of EPPU and its potential applications in other fields such as agriculture and environmental science.
In conclusion, 1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of EPPU is straightforward, and it has a low toxicity profile, making it safe for use in lab experiments. EPPU has been found to have several biochemical and physiological effects, and its mechanism of action has been linked to its therapeutic effects in neurological disorders. Further research is needed to fully understand the potential applications of EPPU in various fields and to develop EPPU-based drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of EPPU involves the reaction of 1-ethylpyrrolidin-3-amine with 6-(2-methoxyethoxy)nicotinoyl isocyanate. This reaction leads to the formation of EPPU as a white solid. The purity of the compound can be enhanced by recrystallization.

Scientific Research Applications

EPPU has been extensively studied for its potential applications in the field of medicine. Several studies have shown that EPPU exhibits antitumor, anti-inflammatory, and antiviral activities. EPPU has also been found to be effective in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(1-ethylpyrrolidin-3-yl)methyl]-3-[6-(2-methoxyethoxy)pyridin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-3-20-7-6-13(12-20)10-18-16(21)19-14-4-5-15(17-11-14)23-9-8-22-2/h4-5,11,13H,3,6-10,12H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYUAYLVWWDSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)CNC(=O)NC2=CN=C(C=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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